molecular formula C18H18N2O4 B2930119 (E)-methyl 7-(3-(furan-3-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1798402-74-0

(E)-methyl 7-(3-(furan-3-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2930119
CAS RN: 1798402-74-0
M. Wt: 326.352
InChI Key: QGKXDKIVHABQJK-GORDUTHDSA-N
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Description

This compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also contains an acrylamido group, which is a functional group consisting of a secondary amide of acrylic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoquinoline and furan rings, along with the acrylamido group. Techniques such as NMR and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings and the acrylamido group. The furan ring is known to undergo electrophilic substitution reactions, while the acrylamido group could participate in various addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acrylamido group could enhance its solubility in polar solvents .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

The furan moiety in the compound is a significant feature in organic synthesis and medicinal chemistry. Furan derivatives are integral to diverse plant metabolites and exhibit multifaceted biological activities. For instance, they play a role in the synthesis of drugs like ranitidine, a histamine H2-receptor antagonist used to treat gastric acid-related conditions . The compound’s structure could be utilized in the development of new pharmaceuticals, leveraging the bioactivity associated with furan derivatives.

Furan Dearomatization Research

This compound can be used in studies involving oxidative furan dearomatization. This process is crucial for transforming furan-containing molecules into more complex structures, which can lead to the discovery of new drugs and materials . The compound’s ability to undergo dearomatization could be explored to synthesize novel organic compounds with potential therapeutic applications.

Electrochemical Studies

The furan ring in the compound can be involved in electrochemical studies due to its potential redox properties. Research in this area could lead to the development of new electrochemical sensors or organic electronic devices . The compound’s electrochemical behavior could be analyzed to understand its conformational dynamics and potential as an electroactive material.

Conformational Analysis

Conformational analysis is essential in understanding the stability and reactivity of organic molecules. The compound can serve as a model for studying the conformational preferences of furan-containing acrylamides, which can influence their biological activity and interaction with biological targets .

Photophysical Properties

Compounds with furan rings often exhibit interesting photophysical properties. This compound could be investigated for its UV-visible absorption spectra, which might have implications for its use in dye-sensitized solar cells or as a fluorescent probe in biological systems .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it’s used as a pharmaceutical, the mechanism would depend on the biological target of the drug .

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use in pharmaceuticals or materials science. Additionally, studies could investigate its synthesis and reactivity in more detail .

properties

IUPAC Name

methyl 7-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-18(22)20-8-6-14-3-4-16(10-15(14)11-20)19-17(21)5-2-13-7-9-24-12-13/h2-5,7,9-10,12H,6,8,11H2,1H3,(H,19,21)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKXDKIVHABQJK-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 7-(3-(furan-3-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

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